Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate is a brominated heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core with an ethyl ester group at position 7 and a bromine substituent at position 6. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), enabling further functionalization, while the ester group offers opportunities for hydrolysis or transesterification . Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in commercial availability despite its synthetic utility .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-4-3-11-8(13)7(6)10/h3-5H,2H2,1H3 |
InChI Key |
ZJUMGRWPHCRHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN2N=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the imidazo[1,2-b]pyridazine ring system via cyclization reactions starting from appropriately substituted pyridazine precursors. Key steps include:
- Introduction of the bromo substituent at the 8-position.
- Formation of the imidazo ring by condensation or cyclization involving amino groups.
- Installation of the ethyl carboxylate group at the 7-position.
Literature-Based Synthetic Protocols
Ruthenium-Catalyzed Synthesis (From RSC Supplementary Data)
A reported method involves the use of this compound as a starting material in a ruthenium-catalyzed reaction, indicating the availability of this compound through prior synthesis. The preparation includes:
- Dissolution of the compound (e.g., 30.0 g, 111.08 mmol) in tetrahydrofuran (THF).
- Treatment with lithium hydroxide (LiOH) in aqueous solution.
- Subsequent purification steps involving extraction and chromatographic techniques.
This suggests the compound can be prepared or isolated in quantities suitable for catalytic transformations and further functionalization.
Two-Step One-Pot Synthesis of Imidazo[1,2-b]pyridazines (From Indian Academy of Sciences)
A convenient two-step one-pot method for related imidazo[1,2-b]pyridazine derivatives involves:
- Initial formation of an intermediate by reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA).
- Cyclization via reaction with electrophilic reagents such as ethyl bromoacetate.
Though this protocol is described for 3-substituted imidazo[1,2-b]pyridazines, it provides a conceptual framework for synthesizing this compound by modifying the electrophilic partner and reaction conditions accordingly.
Synthesis of Bromo-Substituted Imidazo Derivatives (From Chinese Patent CN103788092A)
While this patent details the synthesis of 6-bromoimidazo[1,2-a]pyridine, the methodology is relevant due to structural similarity and can be adapted for the preparation of bromo-substituted imidazo[1,2-b]pyridazine derivatives:
- Starting from 2-amino-5-bromopyridine.
- Reaction with 40% aqueous chloroacetaldehyde at 25–50 °C for 2–24 hours.
- Use of alkali (e.g., sodium bicarbonate, sodium hydroxide, triethylamine) to facilitate cyclization.
- Extraction and recrystallization for product purification.
This approach emphasizes mild reaction conditions, ease of operation, and high purity products, which can be translated to the synthesis of this compound by choosing appropriate starting materials and electrophiles.
Detailed Reaction Conditions and Optimization
Reaction Parameters from Literature
Optimization Insights
- The use of mild bases such as sodium bicarbonate or triethylamine is preferred to avoid harsh conditions that might degrade sensitive functional groups.
- Solvent choice impacts solubility and reaction rate; polar protic solvents like water or ethanol are common for initial cyclization, while organic solvents like THF or DMF are used for downstream functionalization.
- Temperature control is critical; elevated temperatures (~50–55 °C) accelerate cyclization without compromising product integrity.
- Reaction monitoring by TLC or NMR ensures completion before workup.
Purification and Characterization
- Post-reaction, the mixture is typically extracted with ethyl acetate.
- The organic layer is washed with water and dried over anhydrous sodium sulfate.
- Rotary evaporation concentrates the product.
- Recrystallization from ethyl acetate/hexane mixtures improves purity.
- Silica gel column chromatography using ethyl acetate/petroleum ether mixtures can further purify the compound.
- Characterization includes NMR (¹H and ¹³C), LC-MS, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Reagents like palladium catalysts and ligands are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo-Fused Heterocycles
Key Observations :
- Core Heterocycle: The imidazo[1,2-b]pyridazine core (target compound) differs from imidazo[1,2-a]pyridine in nitrogen positioning, affecting aromaticity and electronic properties.
- Iodo derivatives (e.g., ) exhibit higher molecular weights and may show distinct pharmacokinetic profiles .
- Functional Groups : The ethyl ester (COOEt) in the target compound contrasts with carbamates (e.g., tert-butyl carbamate in ) or free acids (e.g., compounds in ), influencing solubility and metabolic stability .
Physicochemical and Electronic Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | XLogP3 | Topological Polar Surface Area (Ų) | Rotatable Bonds | Heavy Atom Count |
|---|---|---|---|---|
| This compound | ~2.8* | ~75.6* | 3 | 16 |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | 3.6 | 43.6 | 3 | 16 |
| tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate | 1.59† | 75.6 | 4 | 18 |
*Estimated based on analogs; †Density (g/cm³).
Analysis :
- Lipophilicity : The target compound’s predicted XLogP3 (~2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeting drugs. The tert-butyl carbamate analog () shows lower lipophilicity (XLogP3 ~1.59), likely due to the polar carbamate group .
Biological Activity
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 8-position of the imidazo[1,2-b]pyridazine scaffold, which is known for its unique chemical reactivity. The molecular formula is , with an approximate molecular weight of 270.086 g/mol. The presence of the carboxylate group enhances its solubility, making it suitable for various biological assays.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values reported indicate promising antibacterial activity, suggesting potential applications in treating infections caused by resistant pathogens .
3. Antiviral Activity
this compound has been explored for its antiviral potential as well. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It could modulate receptor activity associated with cellular signaling pathways critical for tumor growth and viral replication.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds within the imidazo-pyridazine family. Here are notable findings:
| Compound | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| This compound | Anticancer | IC50 < 10 µM | Induces apoptosis |
| Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate | Antimicrobial | MIC = 5 µg/mL | Disrupts bacterial cell wall |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | Antiviral | IC50 = 15 µM | Inhibits viral enzyme |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate?
The synthesis typically involves tandem reactions starting from brominated precursors. For example, a multistep procedure using potassium carbonate as a base in DMF, followed by extraction with dichloromethane and purification via column chromatography, has been reported for analogous compounds. Reaction optimization may include adjusting stoichiometry (e.g., 2:1 molar ratio of reagents) and solvent systems .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on X-ray crystallography to determine bond lengths, angles, and torsion angles (e.g., Br–C bond distances and dihedral angles between substituents) . Complementary techniques include and NMR for hydrogen/carbon assignments, IR spectroscopy for functional groups (e.g., ester C=O at ~1700 cm), and HRMS for molecular weight confirmation (e.g., observed vs. calculated mass accuracy within 3 ppm) .
Q. What pharmacological activities are associated with imidazo[1,2-b]pyridazine derivatives?
Brominated analogs exhibit antiviral, anticancer, and kinase-inhibitory properties. For instance, imidazo[1,2-a]pyridines are precursors to cyclin-dependent kinase (CDK) inhibitors and anticonvulsant agents, suggesting potential therapeutic relevance for the title compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates .
- Catalyst screening : Base catalysts (e.g., KCO) improve deprotonation efficiency .
- Temperature control : Prolonged stirring at room temperature minimizes side reactions . Yield tracking via HPLC or NMR (e.g., monitoring disappearance of starting material) is critical.
Q. What crystallographic challenges arise during analysis of brominated imidazo[1,2-b]pyridazines?
Bromine’s high electron density can cause absorption errors in X-ray diffraction. Data correction requires software like SADABS for empirical absorption . Additionally, weak intermolecular interactions (e.g., C–H···O) influence crystal packing, necessitating high-resolution datasets (R < 0.05) to resolve torsional ambiguities .
Q. How should researchers address contradictory biological activity data for brominated derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Validate purity via HPLC (>95%) and replicate assays in multiple models. For example, antiviral activity in one study but not another could reflect differences in viral strain susceptibility .
Q. What role does the bromine substituent play in modulating pharmacological activity?
Bromine enhances electrophilicity and binding affinity to hydrophobic enzyme pockets. In CDK inhibitors, bromine at position 8 improves IC values by 10-fold compared to non-halogenated analogs, as demonstrated in kinase inhibition assays .
Q. How are non-covalent interactions analyzed in the crystal lattice of this compound?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H, C–H···O). For example, in related structures, weak C–H···O interactions (2.5–3.0 Å) stabilize zigzag chains, while π-π stacking is rare due to steric hindrance from the ethyl ester group .
Methodological Guidance
Q. What purification techniques are effective post-synthesis?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 v/v) gradients to isolate the product .
- Recrystallization : Slow evaporation from hexane/ethyl acetate yields single crystals suitable for XRD .
Q. How to design structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
